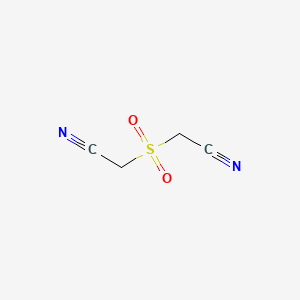

Sulphonyl diacetonitrile

概要

説明

Sulphonyl diacetonitrile is a useful research compound. Its molecular formula is C4H4N2O2S and its molecular weight is 144.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131069. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It’s worth noting that sulfonamide derivatives, which sulfonyldiacetonitrile is a part of, have been known to exhibit a wide range of biological activities, including antibacterial, antiviral, diuretic, hypoglycemic, anticancer, and anti-inflammatory effects .

Mode of Action

Sulfonamides, a class of compounds to which sulfonyldiacetonitrile belongs, are known to act as competitive inhibitors and structural analogues to p-aminobenzoic acid (paba), which is essential for folic acid synthesis and further bacterial dna production .

Biochemical Pathways

Sulfonamides are known to inhibit the synthesis of folic acid, a crucial component in the production of nucleic acids in bacteria . This inhibition disrupts bacterial growth and replication.

Pharmacokinetics

Understanding the pharmacokinetic properties of a drug candidate is extremely relevant in the drug discovery and development stage .

Result of Action

Given its structural similarity to sulfonamides, it may exhibit similar antibacterial effects by inhibiting bacterial growth and replication .

生化学分析

Biochemical Properties

Sulphonyl diacetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with sulfotransferases, which catalyze the sulfonation of hydroxyl and amino groups, increasing the water solubility of compounds and aiding in their excretion . These interactions are crucial for the detoxification processes in the body.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the activity of sulfotransferases, leading to changes in the sulfonation of endogenous and exogenous compounds . This modulation can affect cellular metabolism and the overall biochemical environment within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to sulfotransferases, facilitating the transfer of sulfonate groups to target molecules . This binding interaction can lead to enzyme inhibition or activation, depending on the context. Additionally, this compound can influence gene expression by altering the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that temperature fluctuations can significantly impact the stability of this compound, leading to variations in its biochemical activity . Long-term exposure to this compound can result in changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by enhancing the detoxification processes. At high doses, it can lead to toxic or adverse effects, such as enzyme inhibition and disruption of metabolic pathways . Understanding the threshold effects and toxicology of this compound is crucial for its safe application in research and industry.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with sulfotransferases. These enzymes facilitate the sulfonation of various substrates, including drugs, hormones, and xenobiotics . This process is essential for the detoxification and excretion of these compounds. Additionally, this compound can influence metabolic flux and metabolite levels by modulating enzyme activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and efficacy in various applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in biochemical reactions and cellular processes.

生物活性

Sulphonyl diacetonitrile (SDN) is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by case studies and research findings.

This compound is part of the sulfonamide class of compounds, which are known for their broad spectrum of biological activities, including:

- Antibacterial Effects : Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, crucial for folic acid synthesis in bacteria. By mimicking p-aminobenzoic acid (PABA), SDN disrupts bacterial DNA production, leading to growth inhibition.

- Antioxidant Properties : Recent studies indicate that SDN may activate the Nrf2/ARE signaling pathway, enhancing cellular defense mechanisms against oxidative stress. This pathway regulates the expression of genes involved in detoxification and antioxidant responses .

- Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory responses, which can be beneficial in treating chronic inflammatory conditions .

2.1 Interaction with Enzymes

SDN interacts with various enzymes and proteins, notably sulfotransferases. These enzymes catalyze the sulfonation of hydroxyl and amino groups, increasing the water solubility of compounds and facilitating their excretion from the body.

2.2 Cellular Effects

- Cell Signaling Modulation : SDN influences cellular processes by modulating signaling pathways and gene expression. For instance, it has been shown to impact metabolic pathways related to detoxification.

- Dosage-dependent Effects : Research indicates that low doses of SDN can enhance detoxification processes, while high doses may lead to toxic effects due to enzyme inhibition and disruption of metabolic pathways.

3.1 Wound Healing

A notable application of SDN is in wound healing therapies. A study involving a novel hydrogel composition containing pendant sulphonyl groups demonstrated significant improvements in healing chronic ulcers compared to traditional methods. Patients treated with this hydrogel experienced fewer dressing changes (averaging 1.75 per week) compared to standard dressings (averaging 3 per week), indicating enhanced efficacy and patient comfort .

3.2 Anticancer Activity

Research has explored the anticancer potential of SDN derivatives, focusing on their ability to inhibit cancer cell proliferation and induce apoptosis. The activation of Nrf2 pathways by SDN derivatives may contribute to their protective effects against cancer development by enhancing antioxidant defenses and inhibiting mutagenic factors .

4. Pharmacokinetics and Stability

Understanding the pharmacokinetic properties of SDN is crucial for its application in drug development. Factors such as temperature fluctuations can significantly impact its stability and biological activity, emphasizing the need for controlled storage conditions during research and therapeutic use.

5. Summary Table of Biological Activities

| Activity | Mechanism | Potential Applications |

|---|---|---|

| Antibacterial | Inhibition of folic acid synthesis | Treatment of bacterial infections |

| Antioxidant | Activation of Nrf2/ARE pathway | Protection against oxidative stress |

| Anti-inflammatory | Modulation of inflammatory pathways | Treatment of chronic inflammatory diseases |

| Wound healing | Enhanced healing through hydrogel formulations | Chronic ulcer treatment |

| Anticancer | Induction of apoptosis and inhibition of proliferation | Cancer therapy |

科学的研究の応用

Chemical Synthesis

Sulphonyl diacetonitrile serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of diverse organosulfur compounds through various chemical reactions.

Key Reactions:

- Sulfonylation Reactions: this compound can act as a sulfonylating agent, facilitating the introduction of sulfonyl groups into organic molecules. This is particularly useful in the synthesis of sulfonamides and sulfones, which are critical in pharmaceutical chemistry.

- Multicomponent Reactions: The compound participates in multicomponent reactions that yield complex structures efficiently, making it a key reagent in modern synthetic methodologies .

Pharmaceutical Applications

The potential therapeutic applications of this compound are noteworthy, especially in drug development.

Case Studies:

- Antimicrobial Activity: Research has indicated that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics .

- Anticancer Agents: Some studies suggest that compounds derived from this compound may inhibit cancer cell proliferation, highlighting their potential as anticancer agents .

Material Science

In material science, this compound is explored for its utility in creating advanced materials.

Applications:

- Optical Materials: The compound's derivatives are investigated for use in optical recording media due to their ability to stabilize and enhance light absorption properties. This application is particularly relevant in the production of high-density optical storage devices .

- Polymer Chemistry: this compound is also used in polymerization processes to modify polymer properties, enhancing thermal stability and mechanical strength .

Data Tables

To provide a comprehensive overview of the applications and findings related to this compound, the following tables summarize key data:

化学反応の分析

Nucleophilic Substitution Reactions

Sulphonyl diacetonitrile participates in nucleophilic substitution reactions, leveraging the sulfonyl group’s electron-withdrawing nature to activate adjacent positions.

-

Reaction with Amines :

The sulfonyl group reacts with primary and secondary amines to form sulfonamides. For example, treatment with aniline derivatives under basic conditions yields N-arylsulfonamides (Table 1) . -

Alcoholysis :

Reaction with alcohols produces sulfonate esters. Methanol in the presence of a base (e.g., NaOH) generates methyl sulfonyldiacetonitrile carboxylate :

Table 1: Representative nucleophilic substitution reactions

| Nucleophile | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Aniline | N-Phenylsulfonamide | K₂CO₃, DMF, 80°C | 85 | |

| Methanol | Methyl sulfonate | NaOH, RT, 12 h | 72 |

Radical-Mediated Reactions

The sulfonyl group in this compound can generate sulfonyl radicals under photocatalytic or thermal conditions, enabling C–S bond-forming reactions .

-

Giese-Type Addition :

In the presence of nickel catalysts and visible light, sulfonyl radicals add to α,β-unsaturated carbonyl compounds (e.g., acrylates) to form β-sulfonyl derivatives : -

Hydrogen Atom Transfer (HAT) :

Sulfonyl radicals abstract hydrogen atoms from alkanes, forming alky sulfones. For example, reaction with cyclohexane yields cyclohexyl sulfonyldiacetonitrile :

Key Mechanistic Insights :

-

Radical generation occurs via electron donor-acceptor (EDA) complexes under visible light .

-

Stereocontrol in asymmetric reactions is achieved using chiral nickel catalysts (er up to 98:2) .

Decomposition Pathways

Under strong acidic or basic conditions, this compound undergoes hydrolysis or elimination:

-

Acid Hydrolysis :

-

Base-Mediated Elimination :

Forms sulfenes (RCH=SO₂), highly reactive intermediates trapped by dienophiles .

This comprehensive analysis underscores this compound’s utility in constructing complex sulfonyl-containing architectures, with applications spanning medicinal chemistry and materials science. Its dual functionality as a sulfonyl and cyano source enables innovative reaction design, particularly in radical and multicomponent transformations.

特性

IUPAC Name |

2-(cyanomethylsulfonyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c5-1-3-9(7,8)4-2-6/h3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVQUTWFTPKDBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)S(=O)(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190900 | |

| Record name | Sulphonyl diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37463-94-8 | |

| Record name | Sulphonyl diacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037463948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37463-94-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulphonyl diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Sulfonyldiacetonitrile?

A1: Sulfonyldiacetonitrile is a bifunctional reagent containing a sulfonyl group bridging two acetonitrile moieties.

Q2: How does Sulfonyldiacetonitrile react with amines, and what makes it useful for bioorganic synthesis?

A: Sulfonyldiacetonitrile demonstrates high reactivity with various amines at room temperature. This includes primary, secondary, and heterocyclic amines, as well as amino acid esters like glycine, lysine, and serine. Furthermore, it reacts with nucleic acid bases and nucleosides such as adenine/adenosine and cytosine/cytidine. This broad reactivity profile makes it a valuable tool in bioorganic synthesis, particularly for crosslinking applications. []

Q3: Can you describe a specific derivative of Sulfonyldiacetonitrile and its potential applications?

A: One example is 2,2'-sulfonylbis[3-methoxy-(E,E)-2-propenenitrile], synthesized by reacting Sulfonyldiacetonitrile with trimethyl orthoformate using a concentrated sulfuric acid catalyst. This derivative, characterized by single-crystal X-ray analysis, shows potential as a bifunctional crosslinking reagent due to its two reactive sites. []

Q4: Has the structure of Sulfonyldiacetonitrile itself been determined?

A: Yes, a derivative of Sulfonyldiacetonitrile, 2,2'-bis(methoxymethylene)-2,2'-sulfonyldiacetonitrile (MMSBA), has had its structure determined by X-ray crystallography. [] This provides insights into the general structural features of this class of compounds.

Q5: What are the implications of the observed bond lengths in MMSBA?

A: The bond lengths in MMSBA, particularly around the sulfonyl group and the adjacent carbon atoms, suggest a resonance hybrid structure. This delocalization of electrons contributes to the molecule's reactivity with amine nucleophiles. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。